molecular formula C7H9NOS B3019984 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole CAS No. 2166739-22-4

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole

Cat. No.: B3019984
CAS No.: 2166739-22-4
M. Wt: 155.22
InChI Key: YMFHQXHKMRZWEL-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a prop-2-en-1-yloxy group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole can be achieved through various synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yloxy)aniline in an aqueous medium using pseudoephedrine as a chiral catalyst . This reaction yields optically pure amino keto ethers of the aromatic series with high yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst used in the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole has several applications in scientific research:

Comparison with Similar Compounds

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole can be compared with other similar compounds, such as:

    4-Methyl-2-(prop-2-en-1-yloxy)aniline: This compound shares a similar structure but lacks the thiazole ring.

    2-(Prop-2-en-1-yloxy)-1,3-thiazole: This compound lacks the methyl group on the thiazole ring.

    4-Methyl-1,3-thiazole: This compound lacks the prop-2-en-1-yloxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.

Synthesis and Structure

The synthesis of this compound typically involves the alkylation of thiazole derivatives. The structural characteristics of this compound include a thiazole ring, which is known for its diverse biological properties. The presence of the prop-2-en-1-yloxy group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives, including this compound. For instance, a series of thiazole derivatives were evaluated for their antimicrobial efficacy against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Activity Type
This compound125–150Antibacterial
Reference Compound (Ofloxacin)50Antibacterial

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits promising antibacterial activity comparable to established antimicrobial agents .

Anticancer Activity

Research has also highlighted the potential anticancer effects of thiazole derivatives. A study involving lipid-like thiazole derivatives demonstrated significant cytotoxicity against various tumor cell lines, including human fibrosarcoma HT-1080 and mouse hepatoma MG-22A. The compounds exhibited selective cytotoxicity, indicating their potential as anticancer agents .

In vivo studies further supported these findings, showing that certain thiazole derivatives could inhibit tumor growth in animal models. For example, 3,4-dimethyl-5-(2-undecyloxyethyl)-1,3-thiazol-3-ium iodide was reported to effectively reduce tumor size in mouse sarcoma S-180 models .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results revealed that this compound had an MIC range of 125–150 μg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Case Study 2: Anticancer Potential

In another investigation focused on anticancer properties, the compound was tested against various cancer cell lines. It was found to induce apoptosis in cancer cells while sparing normal cells, showcasing its selective cytotoxicity. The study concluded that the compound could be a candidate for further development in cancer therapeutics due to its ability to inhibit cell proliferation effectively .

The biological activity of this compound may be attributed to its interaction with specific cellular targets. Thiazoles are known to influence various biochemical pathways, including those involved in cell signaling and apoptosis. The presence of the prop-2-en-1-yloxy group may enhance these interactions by increasing the lipophilicity and reactivity of the molecule.

Properties

IUPAC Name

4-methyl-2-prop-2-enoxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-3-4-9-7-8-6(2)5-10-7/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFHQXHKMRZWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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